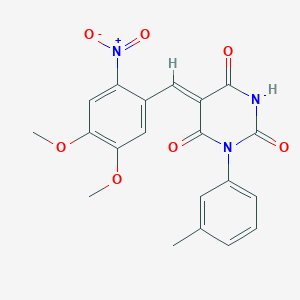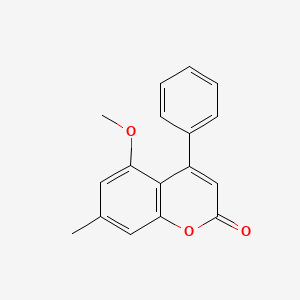
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)- is a chemical compound with the molecular formula C10H5Cl2NO2 It is a derivative of pyrrole-2,5-dione, characterized by the presence of two chlorine atoms at the 3 and 4 positions and a 2-methylphenyl group at the 1 position
Preparation Methods
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichloromaleic anhydride with 2-methylaniline under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like triethylamine. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research into its pharmacological effects has shown promise in the treatment of various diseases. Its derivatives are being explored for their potential as therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-methylphenyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-chlorophenyl)-: This compound has a similar structure but with a different substituent at the 1 position. It exhibits different chemical and biological properties due to the presence of the chlorophenyl group.
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-fluorophenyl)-: The fluorine atom in this compound imparts unique reactivity and biological activity compared to the methylphenyl derivative.
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-methylphenyl)-: This compound is closely related but has a different positional isomer of the methyl group, leading to variations in its chemical behavior and applications.
Properties
CAS No. |
52106-41-9 |
|---|---|
Molecular Formula |
C11H7Cl2NO2 |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
3,4-dichloro-1-(2-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6-4-2-3-5-7(6)14-10(15)8(12)9(13)11(14)16/h2-5H,1H3 |
InChI Key |
PKWFZHFRFXPZFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B15037276.png)

![4-(4-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B15037290.png)

![3-methyl-1-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B15037303.png)
![(5E)-1-(4-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B15037311.png)
![N-(4-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B15037314.png)
![2-{[(1-Methyl-4-nitro-1h-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B15037317.png)
![(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15037323.png)
![Ethyl 5-acetyl-2-{[(4-fluorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B15037329.png)

![2-(4-Benzyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15037343.png)
![2-[benzyl(methyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15037346.png)
![(3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15037349.png)
